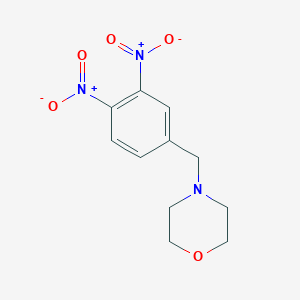

4-(3,4-Dinitrobenzyl)morpholine

Cat. No. B1359434

Key on ui cas rn:

825619-03-2

M. Wt: 267.24 g/mol

InChI Key: FHOQFMBDEGJNLR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08778936B2

Procedure details

(3,4-Dinitrophenyl)-morpholin-4-yl-methanone (0.750 Kg, 2.67 mol, 1.O wt) and tetrahydrofuran (7.50 L, 1O.O vol) were charged to a flask under nitrogen and cooled to 0 to 5° C. Borontrifluoride etherate (0.713 L, 5.63 mol, 0.95 vol) was added at 0 to 5° C. and the suspension was stirred at this temperature for 15 to 30 minutes. Sodium borohydride (0.212 Kg, 5.60 mol, 0.282 wt) was added in 6 equal portions over 90 to 120 minutes. (A delayed exotherm was noted 10 to 15 minutes after addition of the first portion. Once this had started and the reaction mixture had been re-cooled, further portions were added at 10 to 15 minute intervals, allowing the reaction to cool between additions). The reaction mixture was stirred at 0 to 5° C. for 30 minutes. Reaction completion was determined by 1H NMR analysis (d6-DMSO). Methanol (6.30 L, 8.4 vol) was added dropwise at 0 to 10° C. to quench the reaction mixture (rapid gas evolution, some foaming). The quenched reaction mixture was stirred at 0 to 10° C. for 25 to 35 minutes then warmed to and stirred at 20 to 3O° C. (exotherm, gas/ether evolution on dissolution of solid) until gas evolution had slowed. The mixture was heated to and stirred at 65 to 7O° C. for 1 hour. The mixture was cooled to 30 to 4O° C. and concentrated under vacuum at 40 to 45° C. to give crude 4-(3,4-dinitro-benzyl)-morpholine (0.702 Kg, 98.4%) as a yellow/orange solid.

Yield

98.4%

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:5]=[C:6]([C:13]([N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)=O)[CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])([O-:3])=[O:2].O1CCCC1.B(F)(F)F.CCOCC.[BH4-].[Na+]>CCOCC.CO>[N+:1]([C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[CH2:13][N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1)([O-:3])=[O:2] |f:2.3,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.75 kg

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C=1C=C(C=CC1[N+](=O)[O-])C(=O)N1CCOCC1

|

|

Name

|

|

|

Quantity

|

7.5 L

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0.713 L

|

|

Type

|

reactant

|

|

Smiles

|

B(F)(F)F.CCOCC

|

Step Three

|

Name

|

|

|

Quantity

|

0.212 kg

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Five

|

Name

|

|

|

Quantity

|

6.3 L

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

2.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the suspension was stirred at this temperature for 15 to 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

(A delayed exotherm was noted 10 to 15 minutes

|

|

Duration

|

12.5 (± 2.5) min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after addition of the first portion

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture had been re-cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

further portions were added at 10 to 15 minute intervals

|

|

Duration

|

12.5 (± 2.5) min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool between additions)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred at 0 to 5° C. for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction completion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to quench the reaction mixture (rapid gas evolution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The quenched reaction mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred at 0 to 10° C. for 25 to 35 minutes

|

|

Duration

|

30 (± 5) min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

then warmed to and

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at 20 to 3O° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated to and

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at 65 to 7O° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

for 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to 30 to 4O° C

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

and concentrated under vacuum at 40 to 45° C.

|

Outcomes

Product

Details

Reaction Time |

22.5 (± 7.5) min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C=1C=C(CN2CCOCC2)C=CC1[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.702 kg | |

| YIELD: PERCENTYIELD | 98.4% | |

| YIELD: CALCULATEDPERCENTYIELD | 98.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |